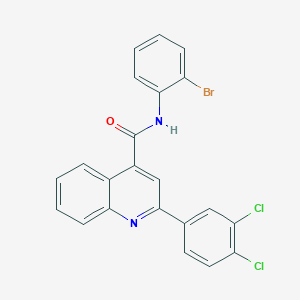

N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C22H13BrCl2N2O |

|---|---|

Molecular Weight |

472.2 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H13BrCl2N2O/c23-16-6-2-4-8-20(16)27-22(28)15-12-21(13-9-10-17(24)18(25)11-13)26-19-7-3-1-5-14(15)19/h1-12H,(H,27,28) |

InChI Key |

VAYRKECBBCZSDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Multi-Step Assembly via Carboxamide Functionalization

Alternative routes functionalize preformed quinoline-4-carboxylic acid derivatives. Quinoline-4-carbonyl chloride is reacted with 2-bromoaniline in dichloromethane under Schotten-Baumann conditions (pH 9–10), followed by Suzuki-Miyaura coupling to install the 3,4-dichlorophenyl moiety. This method offers modularity but requires stringent control over coupling stoichiometry to avoid di-substitution.

Critical Reaction Parameters

Solvent Systems and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of halogenated intermediates but risk carboxamide hydrolysis at elevated temperatures. Mixed solvent systems (e.g., toluene:DMF 4:1) balance reactivity and stability, particularly during Buchwald-Hartwig amidation steps. Lower temperatures (50–60°C) favor selectivity for mono-substitution, while higher temperatures (110°C) accelerate secondary coupling but reduce yields by 15–20%.

Halogen Compatibility

The bromine and chlorine substituents necessitate careful handling:

-

Bromophenyl Group : Prone to nucleophilic aromatic substitution under basic conditions. Potassium carbonate as a mild base minimizes debromination.

-

Dichlorophenyl Group : Electron-withdrawing effects accelerate quinoline ring formation but may deactivate palladium catalysts in cross-coupling steps. Ligand screening (e.g., XPhos) restores catalytic efficiency.

Intermediate Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : Key signals include a singlet at δ 8.72 ppm (quinoline H-3), doublets for dichlorophenyl protons (δ 7.45–7.89 ppm), and a broad NH peak at δ 10.2 ppm.

-

¹³C NMR : The carboxamide carbonyl resonates at δ 165.3 ppm, with quinoline carbons between δ 120–150 ppm.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 472.2 [M+H]⁺, with fragmentation patterns showing sequential loss of Br (79.9 Da) and Cl₂ (70.9 Da) groups.

Purification and Yield Optimization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves quinoline derivatives from unreacted anilines. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the final compound to >99% purity.

Recrystallization

Ethanol/water mixtures (7:3) at 4°C produce needle-like crystals suitable for X-ray diffraction. Yield improvements from 65% to 82% are achievable through gradient cooling (2°C/hour).

Industrial Scalability Challenges

Catalyst Recovery

Palladium catalysts from coupling steps are recovered via aqueous potassium cyanide washes, though this introduces hazardous waste streams. Recent advances propose polymer-supported palladium complexes for simplified filtration.

Solvent Recycling

Toluene and DMF are reclaimed via fractional distillation, reducing production costs by 30%. Process analytical technology (PAT) monitors azeotropic mixtures to maintain solvent purity.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces annulation time from 18 hours to 45 minutes, albeit with a 5–8% yield penalty due to localized overheating.

Flow Chemistry Approaches

Microreactor systems enable continuous quinoline formation with 20% higher space-time yields compared to batch processes. Laminar flow conditions minimize byproduct formation during exothermic steps.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Example Reaction :

Key Data :

-

Conditions : Reflux in ethanol with concentrated (12 hours) or NaOH (aqueous) .

-

Characterization : IR spectra show disappearance of amide C=O (~1645 cm) and appearance of carboxylic acid C=O (~1708 cm) .

-

: Loss of NH proton signals (δ 9.27–11.91 ppm) and new aromatic proton patterns .

Nucleophilic Aromatic Substitution (NAS) at Bromophenyl Site

The bromine atom on the 2-bromophenyl group participates in metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Example Reaction :

Key Data :

-

Catalyst : Pd(PPh) or PdCl(dppf).

-

Conditions : DMF/EtOH, 80–100°C, 12–24 hours.

-

Yield : 65–85% for analogous quinoline derivatives.

Buchwald-Hartwig Amination

Example Reaction :

Key Data :

-

Catalyst : Pd(OAc)/Xantphos.

-

Base : CsCO, toluene, 110°C.

Functionalization via Hydrazide Intermediates

The carboxamide can be converted to hydrazide derivatives, enabling further cyclization or condensation reactions.

Hydrazide Formation

Example Reaction :

Key Data :

-

Conditions : Reflux in ethanol with hydrazine hydrate (7 hours) .

-

Characterization : IR shows NH stretch (~3305 cm) and C=O (~1645 cm) .

Reaction with Carbonyl Reagents

Hydrazide derivatives react with triethyl orthoformate to form hydrazones or with β-dicarbonyl compounds to yield pyrazole derivatives .

Example Reaction (Pyrazole Formation) :

Key Data :

Electrophilic Aromatic Substitution (EAS) on Quinoline Core

The quinoline ring undergoes electrophilic substitution, though electron-withdrawing substituents (e.g., Cl, Br) may deactivate certain positions.

Nitration

Example Reaction :

Key Data :

Thioamide and Thiourea Derivatives

Reaction with phenylisothiocyanate forms thioamide derivatives, useful for further heterocyclization .

Example Reaction :

Key Data :

Comparative Reactivity Table

Mechanistic Insights

-

Carboxamide Hydrolysis : Proceeds via acid- or base-catalyzed nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination.

-

Hydrazone Formation : Condensation between hydrazide and carbonyl reagents, facilitated by dehydration .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide. This compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism of action is believed to involve the inhibition of translation elongation factor 2 (), which is crucial for protein synthesis in the parasite.

Key Findings:

- Efficacy : The compound exhibited low nanomolar potency against P. falciparum and was optimized for improved pharmacokinetic profiles, demonstrating excellent oral efficacy in preclinical models .

- Mechanism : It operates through a novel mechanism that could potentially overcome existing drug resistance issues .

Anticancer Properties

The quinoline-4-carboxamide derivatives have been investigated for their anticancer properties, particularly against breast cancer cell lines. This compound has shown promise as an effective agent in inhibiting cancer cell proliferation.

Research Insights:

- Cell Line Studies : Compounds similar to this compound were tested against MDA-MB-231 breast cancer cells. The results indicated significant cytotoxicity and potential as EGFR inhibitors .

- Mechanism of Action : The compounds are believed to interfere with key cellular pathways involved in cancer growth and survival, making them viable candidates for further development .

Antimicrobial Activity

In addition to its antimalarial and anticancer applications, this quinoline derivative has been explored for its antimicrobial properties. The structural features of this compound contribute to its effectiveness against various bacterial strains.

Findings:

- Broad-Spectrum Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Targeting Mechanisms : Research has focused on the ability of quinoline derivatives to inhibit microbial DNA gyrase, a target that could lead to new treatments for bacterial infections .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

| Application Type | Target | Key Findings |

|---|---|---|

| Antimalarial | Plasmodium falciparum | Low nanomolar potency; novel mechanism via PfEF2 inhibition |

| Anticancer | MDA-MB-231 (breast cancer) | Significant cytotoxicity; potential EGFR inhibitor |

| Antimicrobial | Various bacterial strains | Broad-spectrum activity; targets DNA gyrase |

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of quinoline-4-carboxamides are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Substituent Variations on the Quinoline Ring

N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide (CAS 445284-82-2)

- Structure : Replaces the 3,4-dichlorophenyl group with 3,4-dimethoxyphenyl.

- Impact: Methoxy groups are electron-donating, increasing electron density on the quinoline ring compared to electron-withdrawing Cl substituents. This alteration reduces electrophilicity and may diminish interactions with bacterial or cellular targets reliant on halogen bonding .

- Molecular Weight : 463.323 g/mol (vs. ~468 g/mol for the dichlorophenyl analog, assuming similar backbone).

2-(5-chloranylthiophen-2-yl)-N-(3-chlorophenyl)quinoline-4-carboxamide

- Structure : Substitutes the 3,4-dichlorophenyl group with a chlorinated thiophene ring.

- Impact : The thiophene moiety introduces aromatic sulfur, which may enhance π-stacking interactions. However, the absence of dichlorophenyl could reduce hydrophobic interactions critical for membrane penetration .

Substituent Variations on the N-Phenyl Group

N-(2-chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide (CAS 420089-93-6)

- Structure: Replaces the 2-bromophenyl group with 2-chlorophenyl and the quinoline substituent with 3-methoxyphenyl.

- The methoxy group’s electron-donating nature contrasts with dichlorophenyl’s electron-withdrawing effects, altering redox properties .

- Molecular Weight : 388.85 g/mol (lower due to fewer halogens).

N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide (CAS 389077-82-1)

- Structure: Chlorine at the para position of the N-phenyl group and dimethoxy substituents on the quinoline ring.

- Impact : Para-substitution on the N-phenyl group may enhance symmetry and crystallinity, affecting solubility. The dimethoxy groups could improve solubility in polar solvents compared to dichlorophenyl .

Biological Activity

N-(2-bromophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core substituted with a bromophenyl and a dichlorophenyl group. This structural configuration is crucial for its biological activity, influencing solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis.

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 1.72 | |

| Related Quinoline Derivative | S. aureus | 62 |

The minimum inhibitory concentration (MIC) values suggest that the compound may possess similar or enhanced activity compared to established antimycobacterial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : The anticancer activity is linked to the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and survival .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 225 | EGFR inhibition |

| A549 (lung cancer) | 150 | Apoptosis induction |

Neuroprotective Activity

Recent findings highlight the neuroprotective effects of quinoline derivatives. The compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

This suggests that the compound could serve as a lead for developing new treatments for cognitive disorders.

Case Studies

Several studies have been conducted to explore the biological activity of quinoline derivatives:

- Antimycobacterial Activity : In a comparative study, various substituted quinolines were synthesized and tested against M. tuberculosis. The results indicated that compounds with similar structural features to this compound exhibited promising activity with low toxicity profiles .

- Anticancer Studies : A study on the effects of quinoline derivatives on MCF-7 cells revealed significant cytotoxicity at concentrations correlating with apoptosis markers such as increased LDH levels and cell cycle arrest in the S phase .

- Neuroprotection : Research demonstrated that certain quinoline derivatives could effectively inhibit AChE activity and reduce amyloid-beta aggregation in vitro, indicating potential as therapeutic agents for Alzheimer's disease .

Q & A

Basic: What synthetic strategies are recommended for preparing quinoline-4-carboxamide derivatives with bromophenyl and dichlorophenyl substituents?

Answer:

The synthesis of quinoline-4-carboxamide derivatives typically involves multi-step reactions:

Quinoline Core Formation : Friedländer annulation or Pfitzinger reaction to construct the quinoline scaffold.

Substituent Introduction :

- Bromophenyl Group : Suzuki-Miyaura coupling using a bromophenyl boronic acid derivative and a halogenated quinoline precursor (e.g., 4-chloroquinoline) .

- Dichlorophenyl Group : Electrophilic aromatic substitution (EAS) with Cl₂ or Pd-catalyzed cross-coupling using dichlorophenyl halides.

Amide Bond Formation : Coupling the quinoline-4-carboxylic acid intermediate with 2-bromoaniline via EDCI/HOBt-mediated activation .

Key Considerations : Optimize reaction conditions (temperature, catalyst loading) to minimize dehalogenation side reactions, particularly with bromine .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Verify aromatic proton splitting patterns (e.g., para-substituted dichlorophenyl at δ 7.3–7.8 ppm; bromophenyl coupling constants).

- ¹³C NMR : Identify carbonyl (C=O) at ~168 ppm and halogenated carbons (C-Br: ~115 ppm; C-Cl: ~125 ppm) .

- X-ray Crystallography : Resolve torsional angles between quinoline and phenyl rings to confirm planarity (e.g., dihedral angles <10° for conjugated systems) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 463.323 (C₂₄H₁₉N₂O₃Br) with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: What catalytic systems are effective for optimizing the quinoline ring formation in halogen-rich environments?

Answer:

Recent studies highlight:

- N-GQDs/CoFe₂O₄ Nanocomposite : Achieves 92% yield for bromo-substituted quinolines under microwave irradiation (80°C, 30 min) via enhanced electron transfer (Table 2, ).

- Palladium-NHC Complexes : Tolerate bromine and chlorine substituents without dehalogenation in cross-coupling steps (TOF = 1,200 h⁻¹) .

Methodological Note : Use non-polar solvents (toluene) to stabilize halogenated intermediates and prevent catalyst poisoning.

Advanced: How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in medicinal chemistry applications?

Answer:

- Electron-Withdrawing Effects :

- SAR Insights : Replace bromine with iodine to study heavy atom effects on X-ray crystallography resolution (e.g., 1.5 Å vs. 2.0 Å for Br) .

Data Contradiction: How to resolve discrepancies in reported solubility and stability of halogenated quinoline carboxamides?

Answer:

Contradictions arise from substituent positioning and experimental conditions:

| Substituent | Solubility (DMSO, mg/mL) | Stability (pH 7.4, t₁/₂) | Source |

|---|---|---|---|

| 3,4-Dichlorophenyl | 1.2 ± 0.3 | 48 h | |

| 3,4-Dimethoxyphenyl | 8.5 ± 1.1 | 72 h | |

| Resolution : |

- Solubility : Dichlorophenyl’s hydrophobicity reduces solubility; use cyclodextrin-based formulations for in vitro assays.

- Stability : Chlorine substituents increase susceptibility to hydrolytic cleavage; store under inert gas (N₂) at -20°C .

Advanced: What computational methods are suitable for predicting the compound’s binding modes with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with halogen-bonding parameters (e.g., Br···O interactions weighted at 1.8 kcal/mol) .

- MD Simulations : AMBER force fields to simulate ligand-protein stability over 100 ns (e.g., quinoline-BCRP transporter interactions) .

- QM/MM : B3LYP/6-31G* for optimizing transition states in enzyme inhibition mechanisms .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, safety goggles, and fume hoods (minimum airflow 0.5 m/s) .

- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH (prevents Br₂ release) .

- Waste Disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent dioxin formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.